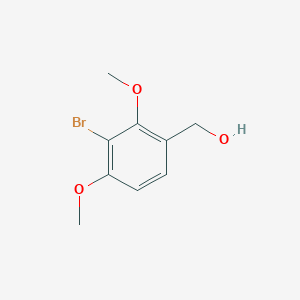

(3-Bromo-2,4-dimethoxyphenyl)methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Acetylcholinesterase (AChE) Inhibition

AChE is an enzyme involved in neurotransmitter breakdown. The same bromophenol derivatives were also tested against AChE. Their Ki values ranged from 6.54 ± 1.03 to 24.86 ± 5.30 nM, indicating significant inhibition. This property suggests their potential use in treating neurodegenerative conditions such as Alzheimer’s disease .

Cyclotriveratrylene Synthesis

(3-Bromo-2,4-dimethoxyphenyl)methanol: serves as a precursor in the synthesis of cyclotriveratrylenes (CTVs). CTVs are cyclic molecular hosts with a cavity that accommodates guest molecules. These compounds find applications in supramolecular chemistry and drug delivery systems .

Ligninolytic Activity Assays

Veratryl alcohol (3,4-dimethoxybenzenemethanol), a secondary metabolite derived from lignin-degrading fungi, is structurally related to our compound. It is commonly used as a nonphenolic substrate for assaying ligninolytic activity . The similarity in structure suggests that (3-Bromo-2,4-dimethoxyphenyl)methanol might also be useful in similar assays.

Drug Development Research

Nature-derived compounds like bromophenols are valuable sources for drug development. Marine organisms, including algae, sponges, and corals, produce naturally occurring bromophenols with diverse biological activities. Investigating the pharmacological potential of our compound could lead to novel drug candidates .

Salvianolic Acid N Synthesis

Although not directly studied for this purpose, (3-Bromo-2,4-dimethoxyphenyl)methanol shares structural similarities with salvianolic acid N. Researchers have used it as a precursor in the total synthesis of salvianolic acid N, which has antioxidant and cardioprotective properties .

Propriétés

IUPAC Name |

(3-bromo-2,4-dimethoxyphenyl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO3/c1-12-7-4-3-6(5-11)9(13-2)8(7)10/h3-4,11H,5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKQOSSSWQOKSMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)CO)OC)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Bromo-2,4-dimethoxyphenyl)methanol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(3-oxobutan-2-yl)purine-2,6-dione](/img/structure/B2665089.png)

![2-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-1,3,4-thiadiazole](/img/structure/B2665094.png)

![3-(4-Chlorophenyl)-7-[2-(4-fluorophenyl)-2-oxoethoxy]chromen-4-one](/img/structure/B2665095.png)

![6-(2-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B2665096.png)

![N-[4-(dimethylamino)phenyl]-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2665105.png)

![2-((1H-indol-3-yl)sulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2665110.png)

![(E)-ethyl 2-(2-((4-(benzylsulfonyl)butanoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2665111.png)